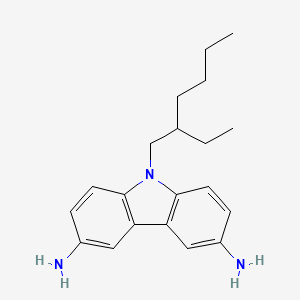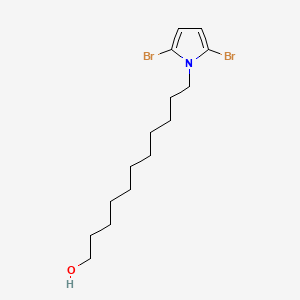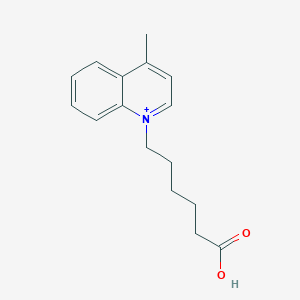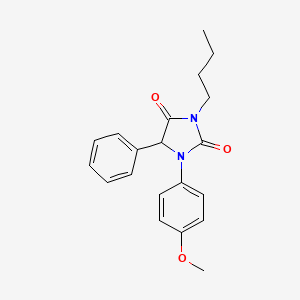
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and nitrile groups
Vorbereitungsmethoden
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors under specific conditions to form the desired product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers explore its potential as a bioactive compound with possible applications in drug discovery.
Medicine: Its unique structure may offer therapeutic benefits, although this is still under investigation.
Wirkmechanismus
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple triple bonds and nitrile groups allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile include other polyynes and nitrile-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. For example:
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial: Similar in structure but with aldehyde groups instead of nitriles.
Hepta-2,4-diyn-1-ylidene derivatives: These compounds have variations in the alkyne chain length and functional groups, affecting their chemical behavior and uses.
Eigenschaften
CAS-Nummer |
823813-91-8 |
|---|---|
Molekularformel |
C12H2N2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedinitrile |
InChI |
InChI=1S/C12H2N2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2H |
InChI-Schlüssel |
RINNGGGFVVKZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#CC#N)C#CC#N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
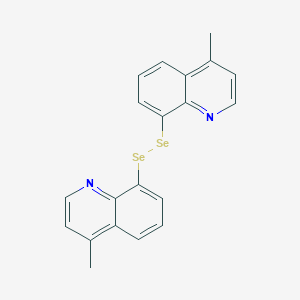
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
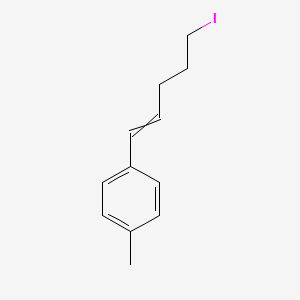
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
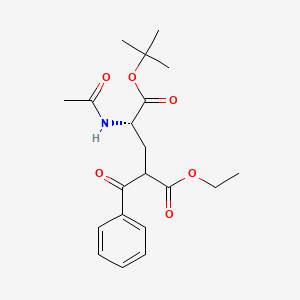
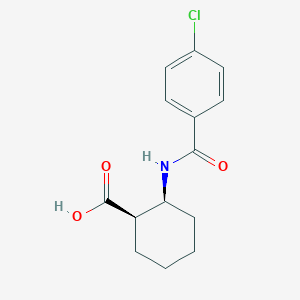
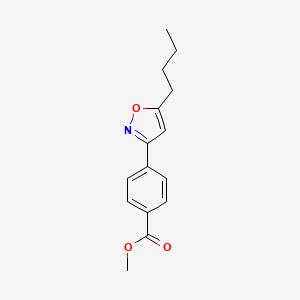
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
